(-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester
Overview
Description
(-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C24H41N3O6S and its molecular weight is 499.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Cyclic Depsipeptide Production
The compound, known for its role in the synthesis of cyclic depsipeptides, was specifically synthesized for its application in the production of Lyngbyabellin A, a novel cyclic depsipeptide exhibiting moderate cytotoxicity against certain cell lines. The compound was created through a series of steps including condensation, protection, thionation, deprotection, cyclodehydration, and aromatization, highlighting its significance in the field of medicinal chemistry and drug development (Wang et al., 2013).
Role in HIV Protease Inhibitor Synthesis
Another significant application of this compound is in the synthesis of HIV protease inhibitors. It serves as a chiral building block in assembling potent inhibitors like JE-2147 (KNI-764). The synthesis process demonstrates its utility in developing treatments for critical health issues like HIV/AIDS (Ikunaka et al., 2002).
Contribution to Chemical Crystallography
In the field of chemical crystallography, this compound's derivatives have been synthesized and analyzed using single crystal X-ray diffraction studies. This contributes to our understanding of molecular structures and interactions, vital for advancements in material science and pharmaceuticals (Lozada et al., 2007).
Implications in Organic Synthesis and Pharmaceutical Chemistry
Additionally, this compound is instrumental in the field of organic synthesis, particularly in creating orthogonally protected amino acids for peptide-mimetic synthesis. Its role in the synthesis of edeine analogs and its contribution to the stereoselective synthesis of other compounds underscore its versatility and importance in pharmaceutical chemistry (Czajgucki et al., 2003).
Enzymatic Process Development
The compound has also found applications in developing scalable enantioselective processes using hydrolytic enzymes in industrial biocatalysis. This showcases its role in facilitating environmentally friendly and efficient manufacturing processes in the chemical industry (Chikusa et al., 2003).
Properties
IUPAC Name |
ethyl 2-[(1R,3R)-1-hydroxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41N3O6S/c1-10-15(5)19(26-23(31)33-24(6,7)8)21(29)27(9)17(14(3)4)12-18(28)20-25-16(13-34-20)22(30)32-11-2/h13-15,17-19,28H,10-12H2,1-9H3,(H,26,31)/t15-,17+,18+,19-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTADFVLISDXGHK-AITUJVMLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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